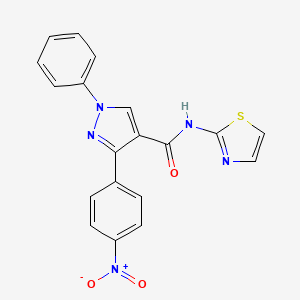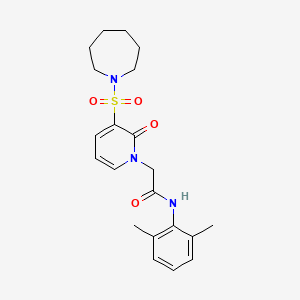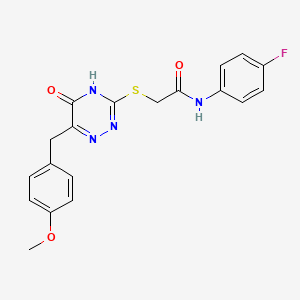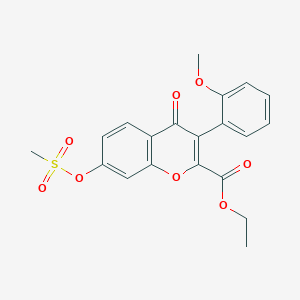
Ethyl 3-(2-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of chromene, a common structure in many organic compounds, particularly in bioactive molecules. It has a methoxyphenyl group, a methylsulfonyloxy group, and a carboxylate group attached to the chromene structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene ring, a fused six-membered benzene ring and a three-membered heterocyclic ring containing an oxygen atom. The methoxyphenyl, methylsulfonyloxy, and ethyl carboxylate groups would be attached to this core structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carboxylate ester could undergo hydrolysis, transesterification, or other reactions typical of esters . The sulfonyloxy group might also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis of Lignan Conjugates via Cyclopropanation
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were synthesized, demonstrating significant antibacterial and antifungal properties, alongside potent antioxidant potential. This suggests a potential application in developing antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Crystal and Molecular Structure Studies
Crystal and Molecular Structure of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate
This study reports the crystal and molecular structures of certain ethyl carboxylate compounds, highlighting their stability and potential in conjugated addition reactions of carbanions, which could be crucial in developing new biological agents (Kaur et al., 2012).
Anti-Proliferative Activity in Cancer Research
Pronounced Anti-Proliferative Activity of Thiophene Derivatives
5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) and its derivatives showed substantial anti-proliferative activity in specific tumor cells, indicating a promising avenue for cancer treatment (Thomas et al., 2017).
Synthesis of Novel Compounds for Potential Applications
Facile Synthesis and Ring-Opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates
This research demonstrates a method for synthesizing certain pyrrolidine-2-carboxylates, providing insights into the development of new compounds with various applications (Shimizu et al., 2010).
Synthesis and Characterization of Thiophene Derivatives as Cytotoxic Agents
Novel thiophene and benzothiophene derivatives were synthesized and evaluated for their anti-cancer properties, suggesting potential applications in cancer therapy (Mohareb et al., 2016).
Thermodynamic Properties for Pharmaceutical Applications
Thermodynamic Properties of Tetrahydropyrimidine Esters
The study provides experimental data on the combustion energies and enthalpies of formation of various esters, useful for pharmaceutical applications and material science (Klachko et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-(2-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8S/c1-4-26-20(22)19-17(13-7-5-6-8-15(13)25-2)18(21)14-10-9-12(11-16(14)27-19)28-29(3,23)24/h5-11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWMZBSGPOUHCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)
![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)
![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)
![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)
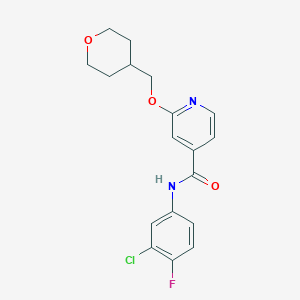


![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)

